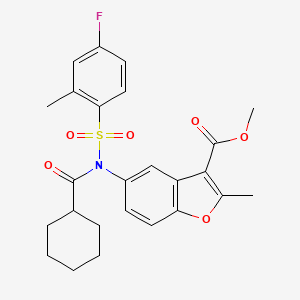![molecular formula C21H19F3N4O2 B2677489 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1705886-50-5](/img/structure/B2677489.png)
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, catalyzed by a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and the catalyst can be recycled multiple times with good stability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety, leading to different structural analogs.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, amines, and thiols. Conditions often involve the use of palladium catalysts, mild temperatures, and controlled atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop protection products.
Trifluoromethylpyridines: Known for their applications in pharmaceuticals and agrochemicals.
Uniqueness
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide stands out due to its unique combination of a quinoxaline moiety and a trifluoromethyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-quinoxalin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)14-4-3-5-15(12-14)26-20(29)28-10-8-16(9-11-28)30-19-13-25-17-6-1-2-7-18(17)27-19/h1-7,12-13,16H,8-11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYNAZDYJDSFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride](/img/structure/B2677408.png)




![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(3,4-dichlorophenyl)methyl]amino}acetamide](/img/structure/B2677416.png)


![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)




